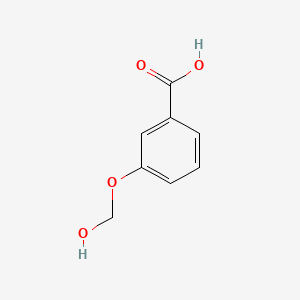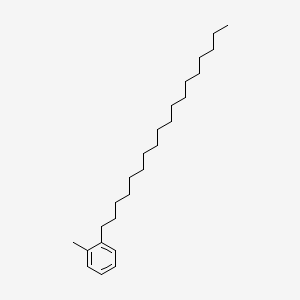
o-(Octadecyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(Octadecyl)toluene is an organic compound characterized by a long alkyl chain attached to a toluene ring. This compound is notable for its hydrophobic properties and is used in various industrial and scientific applications. The presence of the octadecyl group significantly alters the physical and chemical properties of the toluene molecule, making it useful in specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-(Octadecyl)toluene can be synthesized through various methods, including the Friedel-Crafts alkylation of toluene with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: o-(Octadecyl)toluene undergoes various chemical reactions, including:
Oxidation: The toluene ring can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form alkylbenzenes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alkylbenzenes.
Substitution: Halogenated toluenes.
Scientific Research Applications
o-(Octadecyl)toluene is used in various scientific research applications, including:
Chemistry: As a hydrophobic agent in the synthesis of other organic compounds.
Biology: In the study of membrane proteins and lipid interactions.
Medicine: As a component in drug delivery systems due to its hydrophobic nature.
Industry: In the production of lubricants, surfactants, and coatings.
Mechanism of Action
The mechanism of action of o-(Octadecyl)toluene involves its interaction with hydrophobic environments. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and protein function. The aromatic ring can participate in π-π interactions, further influencing its behavior in biological systems.
Comparison with Similar Compounds
n-Octadecylbenzene: Similar in structure but lacks the methyl group on the aromatic ring.
Octadecylsilane: Used in similar applications but contains a silicon atom instead of a carbon atom in the alkyl chain.
Uniqueness: o-(Octadecyl)toluene is unique due to the presence of both the long alkyl chain and the methyl group on the aromatic ring, which provides distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
94248-04-1 |
|---|---|
Molecular Formula |
C25H44 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-methyl-2-octadecylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-23-20-19-21-24(25)2/h19-21,23H,3-18,22H2,1-2H3 |
InChI Key |
JJSNBRUUOSMXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



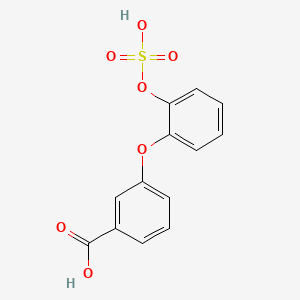

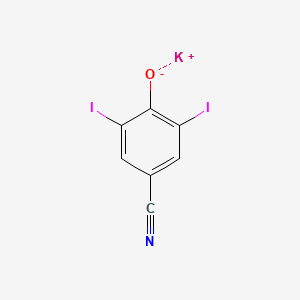
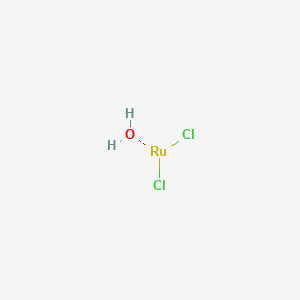



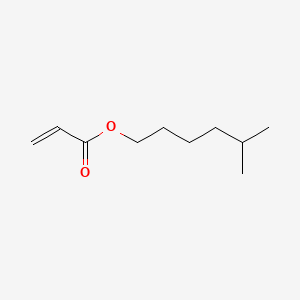



![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
